molecular formula C13H13IN2O4 B1407530 tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate CAS No. 1713160-51-0

tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate

Cat. No.: B1407530
CAS No.: 1713160-51-0
M. Wt: 388.16 g/mol
InChI Key: JEONRGIOYRJXGB-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a tert-butyl ester group, an iodine atom, and a nitro group on the indole ring, making it a versatile intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate has been shown to affect the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell survival and growth .

Molecular Mechanism

The molecular mechanism of action of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their function. For example, t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate have been shown to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have demonstrated that t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate remains stable under specific conditions, but can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. The metabolic pathways of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .

Subcellular Localization

The subcellular localization of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production. Additionally, t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate can accumulate in the nucleus, where it may influence gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available indole derivatives. One common method includes the Vilsmeier formylation of 4-bromo-1H-indole to introduce a formyl group at the 3-position, followed by nitration to introduce the nitro group at the 4-position. The resulting compound is then subjected to iodination to introduce the iodine atom at the 3-position. Finally, the tert-butyl ester group is introduced through esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted indoles depending on the nucleophile used.

    Reduction: 3-amino-4-nitro-1H-indole-1-carboxylate.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate is unique due to the presence of both an iodine atom and a nitro group on the indole ring. This combination of functional groups provides distinct reactivity and potential biological activities compared to other indole derivatives .

Properties

IUPAC Name

tert-butyl 3-iodo-4-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-8(14)11-9(15)5-4-6-10(11)16(18)19/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEONRGIOYRJXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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